L-腺苷

描述

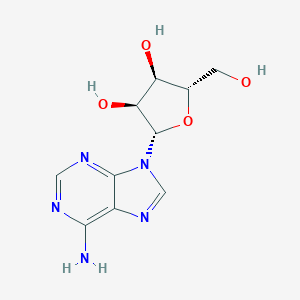

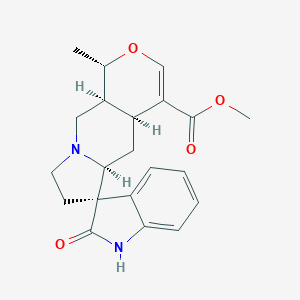

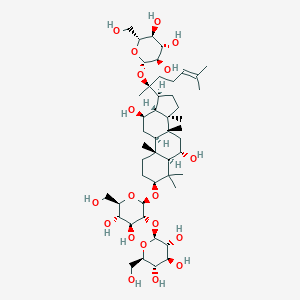

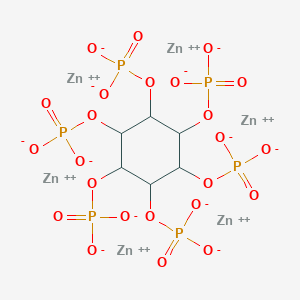

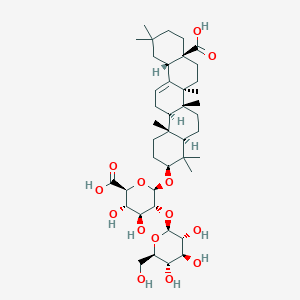

Adenosine is a naturally occurring purine nucleoside formed when adenine is attached to a ribose (in the form of ribofuranose) via a β-N9 glucoside bond . It plays an important role in various biochemical processes such as energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - and signal transduction as cyclic adenosine monophosphate (cAMP) . It also acts as a neurotransmitter .

Synthesis Analysis

Adenosine is produced during the catabolism of adenosine triphosphate (ATP), which is catalyzed by ectonucleotidases and endonucleotidases . Extracellular and intracellular adenosine levels are modulated through equilibrative nucleoside transporters (ENTs) that bidirectionally transport adenosine across the plasma membrane down a concentration gradient and concentrative nucleoside transporters (CNTs) that transport adenosine into cells in a Na±dependent manner against the concentration gradient .

Molecular Structure Analysis

Adenosine consists of an adenine attached to a ribose via a β-N9-glycosidic bond . The molecule is one of the four nucleoside building blocks of RNA, and its derivative deoxyadenosine is a building block of DNA .

Chemical Reactions Analysis

Adenosine can be converted to inosine by the double-strand RNA-specific adenosine deaminase, ADAR . This conversion can be detected and quantified by a variety of approaches .

Physical And Chemical Properties Analysis

Adenosine ingredients are solids at room temperature and are soluble in water .

科学研究应用

Adenosine is a biochemical molecule of paramount importance that performs a diverse range of physiological roles in the organism . It is a nucleoside composed of a purine base, adenine, linked to a ribofuranose moiety through a β-N 9 -glycosidic bond . This molecule is involved in a wide range of biological functions in virtually every system, organ, and tissue of the body .

Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice . Their ubiquitous distribution in almost all cells and tissues of the body makes them, on the one hand, excellent candidates for numerous diseases, and on the other hand, intrinsically challenging to exploit selectively and in a site-specific manner .

Through preclinical and clinical research, it has become evident that the modulation of ARs holds promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer .

- Adenosine plays a complex role in multiple physiological and pathophysiological processes by modulating neuronal plasticity, astrocytic activity, learning and memory, motor function, control of sleep, and aging .

- It’s involved in stroke, epilepsy, and neurodegenerative pathologies .

- Modulators of enzymes involved in adenosine metabolism or nucleoside transporters can be used in the amelioration of cognition deficits .

- Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice .

- The modulation of ARs holds promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer .

Neuroscience

Pharmacology

Inflammation

- Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice .

- The development of drugs that modulate ARs has seen substantial advancements in recent years .

- These drugs hold promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer .

- Dysregulated adenosine homeostasis in the brain under various pathophysiological conditions has been documented .

- Proteins involved in the control of adenosine homeostasis in the brain have been actively investigated as important drug targets in major degenerative diseases .

- Despite the tremendous effort devoted to understanding neurodegenerative diseases in recent decades, treatment to delay disease progression is largely ineffective and is in urgent demand .

Drug Development

Neurodegenerative Diseases

Inflammatory Conditions

安全和危害

Adenosine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Adenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)